![molecular formula C18H21NO3 B5853214 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B5853214.png)
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in treating metabolic diseases, enhancing athletic performance, and preventing cancer. GW501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a specific protein that regulates gene expression in the body.
Applications De Recherche Scientifique
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied for its potential applications in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. In animal studies, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to increase the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, leading to improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to enhance athletic performance by increasing endurance and reducing muscle fatigue. It does this by increasing the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol works by binding to and activating the PPARδ protein, which regulates the expression of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis. By activating PPARδ, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in fatty acid oxidation, which leads to increased energy production and improved metabolic function. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol increases the expression of genes involved in mitochondrial biogenesis, which improves energy production in the body and enhances athletic performance.
Biochemical and Physiological Effects
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to have a number of biochemical and physiological effects in animal studies. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, leading to improved metabolic function and enhanced athletic performance. 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has also been shown to reduce inflammation and oxidative stress, which are both associated with the development of metabolic diseases. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has several advantages for lab experiments. It is highly selective for PPARδ and has a long half-life, which makes it ideal for studying its effects in vivo. Additionally, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for investigating the role of PPARδ in metabolic diseases and athletic performance. However, 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol has some limitations for lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds on the body. Additionally, the long-term effects of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol on human health are not well understood, which may limit its clinical applications.
Orientations Futures
There are several future directions for research on 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. One area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in treating metabolic diseases such as obesity, diabetes, and dyslipidemia. Further studies are needed to determine the long-term safety and efficacy of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in humans. Another area of interest is the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol in preventing cancer. Additional studies are needed to determine the optimal dose and duration of treatment for inhibiting the growth of cancer cells. Finally, further research is needed to understand the role of PPARδ in athletic performance and the potential use of 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol as a performance-enhancing drug.
Méthodes De Synthèse
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol is synthesized through a multistep process that involves the reaction of 2,6-dimethoxyphenol with various reagents to form the desired product. The final step involves the reaction of the intermediate product with 2,3-dihydro-1H-inden-5-ylamine to produce 4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol. The synthesis method is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-8-12(9-17(22-2)18(16)20)11-19-15-7-6-13-4-3-5-14(13)10-15/h6-10,19-20H,3-5,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFOFHRXVIELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2,6-dimethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

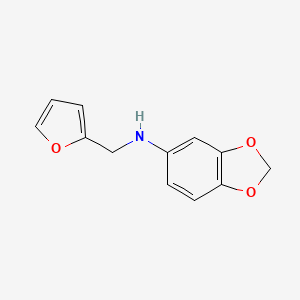

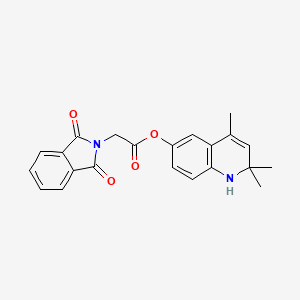
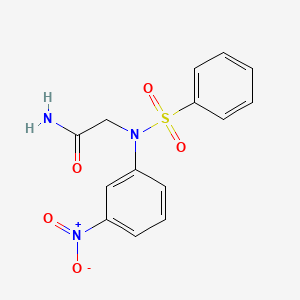


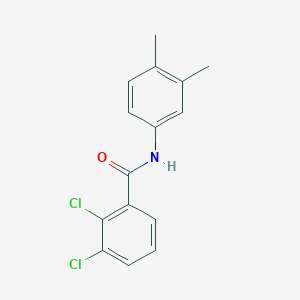
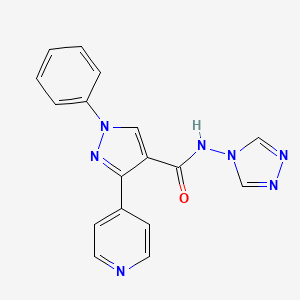

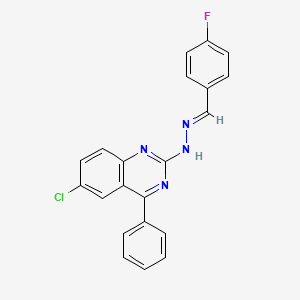

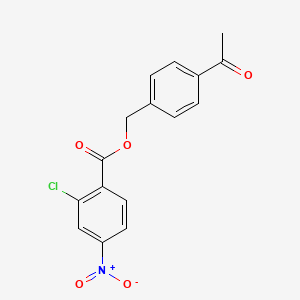
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5853231.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)